molecular formula C22H19N5S B11406211 1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine

1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine

Cat. No.: B11406211
M. Wt: 385.5 g/mol
InChI Key: HVISPKODTRWTSI-UHFFFAOYSA-N
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Description

1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core, a pyrazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The pyrazole ring is often synthesized through the cyclization of hydrazines with 1,3-diketones . The thiophene moiety can be introduced via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine is unique due to its combination of three distinct heterocyclic moieties, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C22H19N5S

Molecular Weight

385.5 g/mol

IUPAC Name

1-methyl-N-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C22H19N5S/c1-26-19-11-6-5-10-18(19)24-22(26)23-14-16-15-27(17-8-3-2-4-9-17)25-21(16)20-12-7-13-28-20/h2-13,15H,14H2,1H3,(H,23,24)

InChI Key

HVISPKODTRWTSI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

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